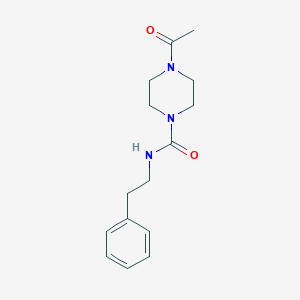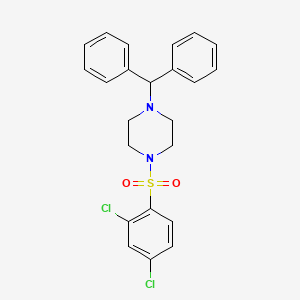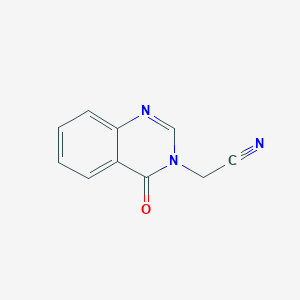
3-(azepane-1-carbonyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepane-1-carbonyl)-N,N-dimethylaniline, also known as DMAC, is a chemical compound that belongs to the class of tertiary amides. It has a molecular weight of 256.4 g/mol and a chemical formula of C15H23N2O. DMAC is a colorless to yellowish liquid that is soluble in most organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is not well understood. However, studies have shown that 3-(azepane-1-carbonyl)-N,N-dimethylaniline can act as a nucleophile and undergoes reactions with electrophiles. 3-(azepane-1-carbonyl)-N,N-dimethylaniline can also form hydrogen bonds with other molecules, which can affect its reactivity and properties.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-N,N-dimethylaniline has no significant biochemical or physiological effects on the human body. It is not known to be toxic, carcinogenic, or mutagenic. However, 3-(azepane-1-carbonyl)-N,N-dimethylaniline can cause skin irritation and allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
3-(azepane-1-carbonyl)-N,N-dimethylaniline has several advantages as a reagent in laboratory experiments. It is a highly reactive and versatile compound that can be used in a wide range of reactions. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is also readily available and relatively inexpensive. However, 3-(azepane-1-carbonyl)-N,N-dimethylaniline has some limitations, including its potential toxicity and skin irritant properties. Therefore, proper safety precautions should be taken when handling 3-(azepane-1-carbonyl)-N,N-dimethylaniline in the laboratory.
Orientations Futures
There are several future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline. One of the significant areas of research is the development of new methods for the synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline and its derivatives. Another area of research is the investigation of the reactivity and properties of 3-(azepane-1-carbonyl)-N,N-dimethylaniline in different environments and under different conditions. Additionally, the potential applications of 3-(azepane-1-carbonyl)-N,N-dimethylaniline in the synthesis of new materials, such as biodegradable polymers and functionalized nanoparticles, are also areas of interest.
Conclusion:
In conclusion, 3-(azepane-1-carbonyl)-N,N-dimethylaniline is a versatile and important compound in scientific research. Its unique properties and potential applications in various fields make it an attractive reagent for laboratory experiments. The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods, and its mechanism of action is not well understood. While 3-(azepane-1-carbonyl)-N,N-dimethylaniline has no significant biochemical or physiological effects on the human body, it can cause skin irritation and allergic reactions. The future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline are vast, and further investigation is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods. One of the most common methods is the reaction of 3-aminocapronitrile with N,N-dimethylaniline in the presence of a catalyst. This method yields 3-(azepane-1-carbonyl)-N,N-dimethylaniline in a high yield and purity. Other methods include the reaction of 3-aminocaprolactam with N,N-dimethylaniline and the reaction of 1,6-dibromohexane with N,N-dimethylaniline followed by the reaction with sodium azide and reduction.
Applications De Recherche Scientifique
3-(azepane-1-carbonyl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is in the synthesis of polyamides. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is a crucial monomer in the synthesis of Nylon 6,6, which is widely used in the production of fibers, films, and plastics. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is also used in the synthesis of other polyamides, including Nylon 6, Nylon 6,10, and Nylon 12.
Propriétés
IUPAC Name |
azepan-1-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)14-9-7-8-13(12-14)15(18)17-10-5-3-4-6-11-17/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFXRUGLXNPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N,N-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)

![4-[[2-[(2-methylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B7466982.png)
![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)